(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-pyrimidin-2-yloxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWSRLRDVWIMX-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=NC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=NC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with the cyclopentane intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine acts as a nucleophile, enabling reactions with electrophilic partners. Pd-catalyzed allylic substitutions, as reported for structurally similar amines, demonstrate high enantioselectivity when using chiral ligands like L11 (monophosphoramidite) or L23 (SegPhos) .
Hydrogenation Reactions
The pyrimidine ring undergoes partial hydrogenation under catalytic conditions. For example, asymmetric hydrogenation of N-heteroaromatics using RuPHOX ligands (e.g., L13 ) achieves enantioselective reduction .
| Substrate | Catalyst | Conditions | Product | Enantioselectivity | Source |
|---|---|---|---|---|---|
| Pyrimidinyloxy derivative | Ru/L17a | H₂ (50 bar), MeOH, 25°C | Dihydropyrimidine derivative | 92–96% ee |
Cyclization Reactions
Intramolecular cyclization forms nitrogen-containing heterocycles. Pd-catalyzed processes involving allylic intermediates (e.g., Scheme 50a in ) yield bicyclic structures with high regioselectivity.
| Reagents | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Allyl carbonate, DBU | Pd/L24 , CH₂Cl₂, 40°C | 2,5-Dihydropyrrole derivative | 78% | >19:1 regioselectivity |
Acid-Base Reactivity
The primary amine forms stable salts with acids (e.g., HCl, acetic acid), enhancing solubility for pharmaceutical applications.
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Salt Formation | HCl (aq), RT | Hydrochloride salt | Improved bioavailability |
Catalytic Asymmetric Transformations
Chiral ligands like L17a (MeO-Biphep) and L21a (JosiPhos) enable enantioselective functionalization of the cyclopentane backbone. For instance, allyl hydrazones (e.g., S53 ) are hydrogenated to chiral amines with >95% ee .
Key Structural Influences on Reactivity:
Scientific Research Applications
Kinase Inhibition
One of the primary applications of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine is as a kinase inhibitor. Kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of kinase activity is implicated in various diseases, including cancer and autoimmune disorders.
- Case Study : Research indicates that compounds similar to this compound can inhibit Janus kinases (JAKs), which are involved in signaling pathways for immune responses. Inhibitors targeting JAKs have shown promise in treating conditions like rheumatoid arthritis and certain cancers .
Neurological Disorders
The compound's ability to modulate receptor activity suggests potential applications in treating neurological disorders. For instance, transient receptor potential channels (TRPCs), which are implicated in neuronal signaling, can be influenced by compounds like this compound.
- Research Findings : Studies have demonstrated that inhibition of TRPC channels can alleviate symptoms in models of neurodegenerative diseases . This opens avenues for further exploration of this compound's role in neuropharmacology.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodologies often focus on optimizing yields and purity for pharmaceutical applications.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Protection | Benzyl chloride | Protect amine group |
| 2 | Coupling | Pyrimidine derivative | Form the pyrimidine linkage |
| 3 | Deprotection | Acidic conditions | Regenerate amine functionality |
Mechanism of Action
The mechanism of action of (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Structural and Functional Insights
- Pyrimidin-2-yloxy vs. Alkyl/Alkenyl Groups : The pyrimidine ring in the target compound offers aromaticity and hydrogen-bonding capability, contrasting with the purely hydrophobic ethyl (C7H15N, ) or allyl (C8H15N, ) substituents. This difference likely impacts solubility and target binding.
- Fluorinated Analogs: Fluorine substitution (e.g., ) enhances metabolic stability and electronegativity but may reduce bioavailability due to increased polarity.
- Chirality : All compounds except the racemic retain defined stereochemistry, which is critical for interactions with chiral biological targets.
Biological Activity
(1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 163.22 g/mol. The IUPAC name is 1-(pyrimidin-2-yl)cyclopentan-1-amine, and its structure can be represented by the following SMILES notation: NC1(C2=NC=CC=N2)CCCC1 .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the pyrimidine moiety often exhibit significant activity against various targets, including enzymes and receptors involved in neurological and psychiatric disorders .
Pharmacological Effects
Several studies have highlighted the compound's potential in treating conditions such as:
- Psychotic Disorders : The compound has been noted for its efficacy in models simulating psychotic symptoms, suggesting a role in modulating neurotransmitter systems .
- Cognitive Enhancement : There is evidence supporting its use in enhancing cognitive functions, which may be beneficial in treating disorders like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Study Reference | Activity Tested | Result |
|---|---|---|
| Psychotic Models | Significant reduction in symptoms | |
| Cognitive Tests | Improved memory recall | |
| Enzyme Inhibition | IC50 values indicating potent inhibition |
Detailed Findings
A recent study explored the structure-activity relationship (SAR) of various analogs derived from this compound. The findings indicated that modifications to the pyrimidine ring significantly influenced potency and selectivity against target receptors. For instance, derivatives with additional functional groups showed enhanced binding affinity and selectivity towards dopamine receptors, which are crucial in managing psychotic disorders .
In another investigation focusing on cognitive enhancement, researchers reported that this compound analogs demonstrated improved performance in memory tasks when tested on animal models. These results suggest a potential pathway for developing therapeutic agents aimed at cognitive decline .
Q & A
Basic: What are the key synthetic strategies for preparing (1R,2R)-2-(pyrimidin-2-yloxy)cyclopentan-1-amine, and how is stereochemical purity ensured?
Answer:
The synthesis typically involves multi-step reactions, including cyclopentane ring functionalization and pyrimidine coupling. A common approach is nucleophilic substitution between a cyclopentanol derivative and pyrimidin-2-yl halide, followed by amine protection/deprotection to achieve the desired stereochemistry . To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using chiral ligands) are employed. X-ray crystallography (as in ) or advanced NMR analysis (e.g., NOESY for spatial conformation) is critical for confirming the (1R,2R) configuration .
Basic: What analytical methods are most reliable for characterizing the structural integrity of this compound?
Answer:
Combined spectroscopic and crystallographic methods are essential:
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. For example, coupling constants in H NMR can differentiate axial/equatorial substituents on the cyclopentane ring .
- X-ray Crystallography : Provides unambiguous stereochemical assignment, as demonstrated in pyrimidine-containing cocrystals (e.g., monoclinic P2/n space group with β = 98.14°) .
- Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight and fragmentation patterns .
Advanced: How can computational modeling guide the optimization of enantioselective synthesis?
Answer:
Density Functional Theory (DFT) calculations predict transition-state energies to identify optimal chiral catalysts or reaction conditions. For example:
- Modeling steric effects of bulky groups (e.g., adamantyl in ) can improve enantiomeric excess (ee) by favoring one transition state .
- Molecular docking studies (e.g., with pyrimidine-binding enzymes) inform catalyst design to enhance stereoselectivity .
Experimental validation via chiral chromatography (e.g., using amylose-based columns) is required to correlate computational predictions with empirical ee values .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. A systematic approach includes:
- Purity Assessment : Quantify enantiomeric excess (HPLC) and trace impurities (LC-MS) that may interfere with biological assays .
- Dose-Response Studies : Establish EC/IC curves under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects .
- Theoretical Frameworks : Link results to established mechanisms (e.g., pyrimidine’s role in kinase inhibition) to contextualize discrepancies .
Advanced: What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
Answer:
Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):
- Abiotic Degradation : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.
- Biotic Transformation : Use microbial consortia or soil microcosms to track metabolite formation.
- Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular (apoptosis markers) and population levels (reproduction rates) .
Basic: What safety precautions are critical when handling this amine derivative in the lab?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize amine residues with dilute acetic acid before disposal .
- Storage : Keep under inert gas (N) at 2–8°C to prevent oxidation .
Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?
Answer:
- Analog Synthesis : Modify the pyrimidine substituents (e.g., halogens, methyl groups) or cyclopentane stereochemistry .
- Biological Testing : Use panels of assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity.
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify critical pharmacophores .
Basic: What are the theoretical frameworks for understanding this compound’s mechanism of action?
Answer:
Link to established biochemical theories:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
